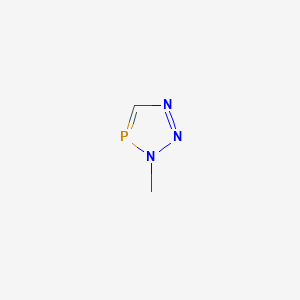
3-Methyl-3H-1,2,3,4-triazaphosphole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-3H-1,2,3,4-triazaphosphole is a heterocyclic compound containing phosphorus and nitrogen atoms in its ring structure. It is a derivative of triazaphosphole, characterized by its unique aromaticity and conjugated system.
Preparation Methods
3-Methyl-3H-1,2,3,4-triazaphosphole can be synthesized through a [3+2] cycloaddition reaction between a phosphaalkyne and an azide . The reaction typically involves the following steps:
Synthesis of Phosphaalkyne: This involves the preparation of diphosphaalkyne by varying several phosphaalkynes.
Cycloaddition Reaction: The phosphaalkyne reacts with an azide (e.g., diazide) to form the triazaphosphole ring.
Purification: The resulting product is purified and characterized using techniques such as NMR spectroscopy and X-ray crystallography.
Chemical Reactions Analysis
3-Methyl-3H-1,2,3,4-triazaphosphole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Substitution: It can participate in substitution reactions where the methyl group or other substituents on the ring are replaced by different functional groups.
Coordination Reactions: The compound acts as a ligand, coordinating with transition metals such as copper, silver, and rhodium.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and metal salts for coordination reactions. Major products formed from these reactions include phosphine oxides and metal complexes .
Scientific Research Applications
3-Methyl-3H-1,2,3,4-triazaphosphole has several scientific research applications:
Coordination Chemistry: It serves as a bidentate ligand, forming complexes with transition metals.
Material Science: The compound’s unique electronic properties make it suitable for use in the development of new materials with specific electronic and optical characteristics.
Biological Applications:
Mechanism of Action
The mechanism of action of 3-Methyl-3H-1,2,3,4-triazaphosphole involves its ability to coordinate with metal centers through its phosphorus and nitrogen atoms. This coordination can influence the electronic properties of the metal center, making it useful in catalytic processes. The compound’s conjugated system also allows for electron delocalization, contributing to its stability and reactivity .
Comparison with Similar Compounds
3-Methyl-3H-1,2,3,4-triazaphosphole is similar to other phosphorus-containing heterocycles such as:
Properties
CAS No. |
118806-66-9 |
|---|---|
Molecular Formula |
C2H4N3P |
Molecular Weight |
101.05 g/mol |
IUPAC Name |
3-methyltriazaphosphole |
InChI |
InChI=1S/C2H4N3P/c1-5-4-3-2-6-5/h2H,1H3 |
InChI Key |
YGMSAQLUNYQQQT-UHFFFAOYSA-N |
Canonical SMILES |
CN1N=NC=P1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




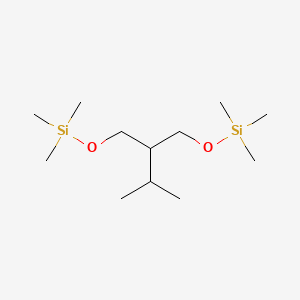
![2-(2-Chloroprop-2-en-1-yl)bicyclo[2.2.2]octane-2-carbaldehyde](/img/structure/B14307737.png)

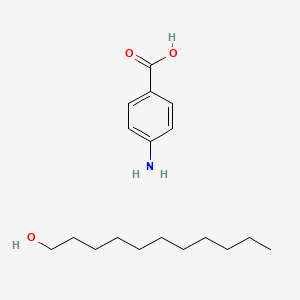
![3-{[2-(Hydroxymethyl)phenyl]methyl}-2-[(2-hydroxyphenyl)methyl]phenol](/img/structure/B14307751.png)
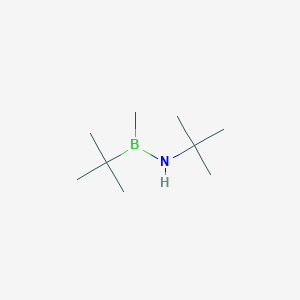
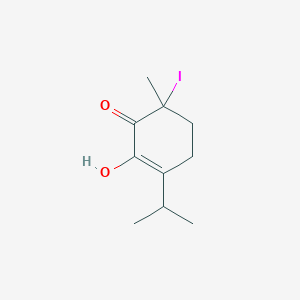
![3-Ethyl-4,7,7-trimethylbicyclo[4.1.0]heptane-3,4-diol](/img/structure/B14307757.png)

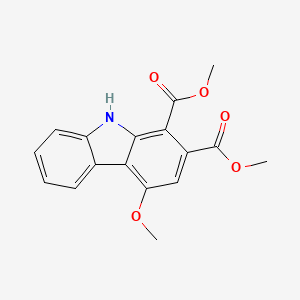

![1-Propanone, 1-[2-[2-(diethylamino)ethoxy]phenyl]-3-(4-methylphenyl)-](/img/structure/B14307794.png)
